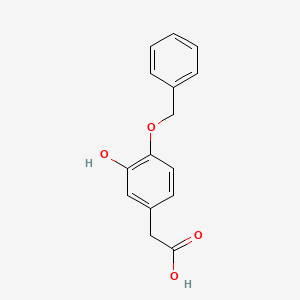

4-Benzyloxy-3-hydroxyphenylacetic acid

描述

4-Benzyloxy-3-hydroxyphenylacetic acid is a methylated form of benzoic acidThis compound has a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol . It is used in various research applications, particularly in the fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions

4-Benzyloxy-3-hydroxyphenylacetic acid can be synthesized from benzaldehyde and acetic anhydride . The reaction involves the methylation of benzoic acid, followed by the introduction of a benzyloxy group. The specific reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

化学反应分析

Deprotection Reactions

The benzyloxy group serves as a protective moiety, enabling selective deprotection under specific conditions:

- Mechanistic Insight : Acidic conditions protonate the benzyl ether oxygen, leading to cleavage and regeneration of the phenolic hydroxyl group. Hydrogenolysis via Pd/C selectively reduces the benzyl group without affecting other functionalities .

Functional Group Transformations

The carboxylic acid and hydroxyl groups undergo characteristic reactions:

Esterification and Amidation

Oxidation

Electrophilic Aromatic Substitution

The electron-rich aromatic ring directs substitutions to specific positions:

- Directing Effects : The 3-hydroxyl group (strongly activating, ortho/para-directing) and 4-benzyloxy group (weakly activating, meta-directing) compete, leading to substitution at the 6-position .

Photochemical Reactions

The benzyloxy group exhibits sensitivity to UV light:

| Reaction Type | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| Photo-Favorskii | UV light (254 nm), aqueous ethanol | 3-Hydroxy-4-benzoylphenylacetic acid | Radical rearrangement |

- Mechanism : UV irradiation generates a biradical intermediate, followed by recombination to form a ketone via a Norrish-type pathway .

Cyclization Reactions

Intramolecular reactions form heterocyclic derivatives:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lactonization | Polyphosphoric acid, 80°C | 6,11-Dihydrodibenzooxepine-2-acetic acid | 67–85% |

- Application : Cyclization under acidic conditions generates a tricyclic structure, a precursor to bioactive molecules .

Biological Interactions

While focusing on chemical reactions, notable enzymatic interactions include:

科学研究应用

Medicinal Applications

4-Benzyloxy-3-hydroxyphenylacetic acid has been investigated for its therapeutic properties. It is recognized for its potential anti-inflammatory and analgesic effects, which are crucial in the treatment of various conditions such as arthritis and chronic pain syndromes.

Case Study: Anti-inflammatory Properties

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are key mediators in inflammatory responses. The research indicated that these compounds could serve as lead structures for developing new anti-inflammatory drugs .

Synthesis and Chemical Reactions

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to a variety of bioactive compounds.

Synthetic Pathways

The synthesis of this compound typically involves:

- Starting Materials : Phenolic compounds and acetic acid derivatives.

- Reagents : Use of alkali metal cyanides and organic solvents to facilitate reactions under controlled conditions.

The reaction conditions often include temperatures ranging from 20°C to 120°C, with purification techniques such as crystallization or vacuum distillation employed to isolate the desired product efficiently .

Biochemical Probes

This compound is also utilized as a biochemical probe in research settings. Its ability to interact with biological systems makes it a valuable tool for studying metabolic pathways and enzyme activities.

Application in Metabolic Studies

Research has shown that this compound can be used to trace metabolic pathways involving phenolic compounds. By administering it to biological systems, researchers can monitor its conversion into various metabolites, providing insights into metabolic processes related to phenolic metabolism .

作用机制

The mechanism of action of 4-Benzyloxy-3-hydroxyphenylacetic acid involves its interaction with various molecular targets and pathways. For example, it can act as a substrate for enzymes involved in hydroxylation reactions, leading to the formation of catechols. These reactions are catalyzed by enzymes such as 4-hydroxyphenylacetate-3-hydroxylase, which introduces an additional hydroxyl group to the aromatic ring .

相似化合物的比较

Similar Compounds

4-Hydroxyphenylacetic acid: This compound is structurally similar but lacks the benzyloxy group.

3-Hydroxyphenylacetic acid: Similar to 4-Benzyloxy-3-hydroxyphenylacetic acid but with different substitution patterns on the aromatic ring.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a benzyloxy group on the aromatic ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and industry.

生物活性

4-Benzyloxy-3-hydroxyphenylacetic acid (C₁₅H₁₄O₄) is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, including its synthesis, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring with a benzyloxy group and a hydroxyl group, along with a carboxylic acid functional group. Its molecular weight is 258.27 grams per mole, making it a suitable candidate for various pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition could make it valuable in pain management therapies.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant effects, hinting that this compound may also possess this activity, contributing to its potential health benefits.

- Enzyme Interactions : The compound has shown binding affinity to various enzymes involved in metabolic pathways. For instance, it is utilized in the synthesis of piceatannol, a compound known for its health benefits.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Alkylation : This involves the alkylation of phenolic compounds with benzyloxy groups.

- Hydroxylation Reactions : Utilizing specific enzymes like 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) to facilitate ortho-hydroxylation reactions can yield this compound effectively.

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Hydroxyphenylacetic Acid | Monocarboxylic acid with hydroxyl group | Lacks the benzyloxy substituent |

| 4-Hydroxyphenylacetic Acid | Hydroxyl group at para position | Does not contain the benzyloxy group |

| (4-Benzyloxy)phenylacetic Acid | Similar benzyloxy substitution | Different position of carboxylic acid group |

| 4-Methoxyphenylacetic Acid | Methoxy instead of benzyloxy | Distinct functional group affecting activity |

The presence of the benzyloxy group in this compound distinguishes it from these compounds and potentially influences its biological activity and interactions within biological systems.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound could significantly reduce inflammation markers in vitro, suggesting its potential application in treating inflammatory diseases.

- Oxidative Stress Reduction : In another investigation, the antioxidant properties were assessed using DPPH radical scavenging assays, showing promising results comparable to known antioxidants.

- Enzyme Inhibition : The compound’s interaction with tyrosinase was evaluated through docking studies, indicating a strong binding affinity that could lead to further development as a tyrosinase inhibitor for cosmetic applications .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyloxy-3-hydroxyphenylacetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves benzyl protection of the hydroxyl group on a phenylacetic acid scaffold. For example, benzylation of 3-hydroxyphenylacetic acid using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the protected intermediate. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical . Optimization may include adjusting stoichiometry, temperature (40–60°C), and reaction time (6–12 hours) to balance yield and purity. Monitor intermediates using TLC or HPLC.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H and ¹³C NMR to verify benzyloxy (δ ~4.9–5.1 ppm for -OCH₂Ph) and aromatic proton signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₅H₁₄O₄: theoretical 282.0892).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the key safety considerations for handling this compound in the lab?

- Methodological Answer : Although specific toxicological data are limited, structural analogs (e.g., 4-hydroxy-3-methoxyphenylacetic acid) suggest precautions:

- Storage : Keep in a cool (2–8°C), dry environment; avoid exposure to moisture and strong oxidizers .

- PPE : Use gloves (nitrile), lab coat, and goggles. Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomerism. Strategies include:

- Cross-Validation : Compare data with authenticated standards from authoritative databases (e.g., NIST Chemistry WebBook ).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling patterns.

- Computational Modeling : Predict NMR shifts using DFT calculations (e.g., Gaussian software) to align experimental and theoretical results .

Q. What experimental designs are recommended for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–13), incubate samples at 25°C and 40°C, and monitor degradation via HPLC at intervals (0, 7, 14 days) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Expose samples to UV/visible light and quantify photodegradation products .

Q. How can researchers optimize the deprotection of the benzyloxy group without compromising the acetic acid moiety?

- Methodological Answer : Catalytic hydrogenation (H₂, Pd/C) is common but risks over-reduction. Alternatives include:

- Acidolysis : Use TFA or HCl in dioxane (0–5°C) to minimize side reactions.

- Electrochemical Methods : Controlled-potential electrolysis in aprotic solvents to selectively remove benzyl groups .

- Monitoring : Track progress via LC-MS to halt the reaction at optimal conversion.

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Contradictions may stem from catalyst choice or solvent effects. Systematic testing is advised:

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂, or NiCl₂(dppe) under inert atmospheres.

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. ethers (THF) for reaction efficiency.

- Control Experiments : Include negative controls (no catalyst) and replicate trials to confirm reproducibility .

Q. What strategies mitigate discrepancies in reported biological activity of this compound derivatives?

- Methodological Answer : Variations in assay conditions (e.g., cell lines, concentrations) can skew results. Ensure:

属性

IUPAC Name |

2-(3-hydroxy-4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBBKCKVVIGYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652467 | |

| Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28988-68-3 | |

| Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。